molecular formula C7H10N2O B1589952 3-Amino-5-ethoxypyridine CAS No. 51468-00-9

3-Amino-5-ethoxypyridine

Cat. No. B1589952
CAS RN: 51468-00-9
M. Wt: 138.17 g/mol
InChI Key: ZIGPHZOGECKLGO-UHFFFAOYSA-N
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Description

3-Amino-5-ethoxypyridine (3-AEP) is an organic compound belonging to the pyridine family. It is a colorless liquid with a characteristic odor, and is soluble in water and ethanol. 3-AEP is used in the synthesis of pharmaceuticals, agrochemicals, and other products. Its mechanism of action is related to its ability to act as a chelating agent, and it has been used in the synthesis of a variety of compounds, including the anti-inflammatory drug naproxen. In addition, 3-AEP has been studied for its potential applications in biomedical research and biotechnology.

Scientific Research Applications

Synthesis and Reactivity

  • Reactivity in Brominated Pyridines : 3-Amino-5-ethoxypyridine derivatives, such as 3-acetylamino-5-ethoxypyridine, have been synthesized by transforming 3,5-dibromopyridine using sodium ethylate, ammonia, and acetic anhydride. This indicates the compound's role in organic synthesis, particularly in the modification of brominated pyridines (Hertog, Falter, & Linde, 1948).

  • Synthesis Methodologies : Studies have explored the synthesis of 2-amino-5-ethoxypyridine, starting from various precursors like 2-aminopyridine and 3-ethoxypyridine. This highlights the compound's relevance in synthetic organic chemistry and the development of different synthesis routes (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010).

Chemical Properties and Derivatives

  • Aminations and Rearrangements : Research on the amination of bromo-derivatives of 4-ethoxy- and 2,4-diethoxypyridine, possibly involving pyridyne intermediates, demonstrates the complex reactions and rearrangements that 3-Amino-5-ethoxypyridine can undergo. These studies provide insights into its chemical behavior and potential applications in creating various derivatives (Pieterse & Hertog, 2010).

Potential Therapeutic Uses

  • Inhibitors in Pharmacological Research : 3-Amino-5-ethoxypyridine derivatives, such as in the context of 5-lipoxygenase-activating protein (FLAP) inhibitors, have been studied for their potential in treating conditions like asthma. This research demonstrates the compound's relevance in the development of novel therapeutic agents (Stock et al., 2011).

Diverse Applications

  • Synthesis of Anticancer Agents : The compound has been used in the synthesis of potential anticancer agents, indicating its role in medicinal chemistry and drug development (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

  • Access to Biologically Important Derivatives : Research shows how 3-Amino-5-ethoxypyridine derivatives can be accessed via the reaction of ethoxycarbonylmalonaldehyde with various reagents. This underscores its significance in creating biologically and medicinally relevant compounds (Torii, Inokuchi, & Kubota, 1986).

properties

IUPAC Name

5-ethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-7-3-6(8)4-9-5-7/h3-5H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGPHZOGECKLGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50487044
Record name 3-Amino-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-ethoxypyridine

CAS RN

51468-00-9
Record name 3-Amino-5-ethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50487044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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